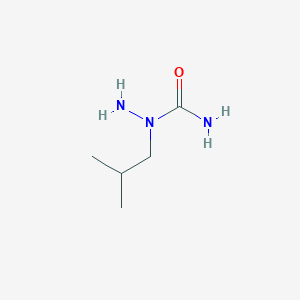

1-(2-Methylpropyl)hydrazinecarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

98138-27-3 |

|---|---|

Molecular Formula |

C5H13N3O |

Molecular Weight |

131.18 g/mol |

IUPAC Name |

1-amino-1-(2-methylpropyl)urea |

InChI |

InChI=1S/C5H13N3O/c1-4(2)3-8(7)5(6)9/h4H,3,7H2,1-2H3,(H2,6,9) |

InChI Key |

VMXQPONDPXTFOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C(=O)N)N |

Origin of Product |

United States |

Academic Research Landscape of 1 2 Methylpropyl Hydrazinecarboxamide

Theoretical Foundations and Structural Archetypes of Hydrazinecarboxamides

The foundational structure of hydrazinecarboxamides, also known as semicarbazides, is characterized by a urea (B33335) molecule where one of the amide groups is replaced by a hydrazine (B178648) residue. This unique arrangement of atoms imparts a versatile chemical character to the scaffold, making it a privileged structure in medicinal chemistry. nih.gov The presence of both hydrogen bond donors and acceptors, along with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties and biological activities.

The structural archetype of a hydrazinecarboxamide consists of a central carbonyl group bonded to an amide nitrogen and a hydrazinyl nitrogen. The general structure can be represented as R¹R²N-NR³-C(=O)NR⁴R⁵. In the case of 1-(2-Methylpropyl)hydrazinecarboxamide, the 2-methylpropyl (isobutyl) group is attached to one of the nitrogen atoms of the hydrazine moiety.

The theoretical significance of this scaffold lies in its ability to interact with various biological targets through a range of intermolecular forces. The amide and hydrazine functionalities are crucial for forming hydrogen bonds, which are vital for molecular recognition in biological systems. nih.gov The planarity of the core structure can also contribute to stacking interactions with aromatic residues in proteins.

The introduction of a 2-methylpropyl group at the N-1 position introduces a non-polar, aliphatic moiety. From a theoretical standpoint, this substitution is expected to increase the lipophilicity of the molecule compared to the unsubstituted hydrazinecarboxamide. This modification can significantly influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. The branched nature of the isobutyl group can also introduce steric bulk, which may affect the molecule's binding affinity and selectivity for specific biological targets.

Historical Trajectories in Hydrazinecarboxamide Research and Development

The history of hydrazinecarboxamide research is intertwined with the broader development of hydrazine chemistry. The parent compound, semicarbazide (B1199961), has been known for over a century, with early research focusing on its synthesis and reactivity. wikipedia.org A common synthetic route involves the reaction of urea with hydrazine. wikipedia.org Over time, the focus shifted towards the derivatization of the semicarbazide core to explore its potential applications.

Historically, semicarbazones, formed by the reaction of semicarbazides with aldehydes and ketones, were widely used for the identification and characterization of carbonyl compounds due to their crystalline nature and sharp melting points. ijnrd.orgcore.ac.uk This classical application laid the groundwork for further exploration of the biological activities of this class of compounds.

In the mid-20th century, the discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid) spurred significant interest in hydrazide derivatives as potential therapeutic agents. hygeiajournal.com This led to the synthesis and evaluation of a vast number of related compounds, including various substituted hydrazinecarboxamides. Research from this era and beyond has demonstrated that hydrazinecarboxamides possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. nih.govnih.govijnrd.org

While specific historical data on the synthesis and study of this compound is not extensively documented in prominent literature, it can be contextualized within the broader historical trend of systematically modifying the hydrazinecarboxamide scaffold with various alkyl and aryl substituents to establish structure-activity relationships (SAR). The synthesis of such an alkyl-substituted derivative would likely have been part of broader investigations into how lipophilicity and steric factors influence biological efficacy.

Contemporary Significance of the this compound Scaffold in Chemical Sciences

In the contemporary scientific landscape, the hydrazinecarboxamide scaffold continues to be a focal point of research in medicinal chemistry and drug discovery. nih.govnih.gov The versatility of this structural motif allows for its incorporation into a wide array of molecular designs aimed at developing novel therapeutic agents. nih.govnih.gov Modern research has highlighted the potential of hydrazinecarboxamides as inhibitors of various enzymes, including carbonic anhydrases and cholinesterases. nih.govnih.gov

For instance, in the context of antimicrobial drug development, the lipophilicity conferred by the isobutyl group could enhance the compound's ability to penetrate the cell walls of bacteria or fungi. nih.gov In the realm of anticonvulsant research, where lipophilicity is often a key factor for blood-brain barrier penetration, the 2-methylpropyl substituent could be advantageous. ijnrd.org

Recent studies on various substituted hydrazinecarboxamides have demonstrated their efficacy against a range of cancer cell lines and their potential as anti-inflammatory agents. nih.gov The specific contribution of the 2-methylpropyl group to these activities would be a subject for targeted investigation, likely involving the synthesis and screening of a library of related compounds to elucidate clear structure-activity relationships.

The table below summarizes some of the key research findings related to the broader class of hydrazinecarboxamides, providing a context for the potential significance of the 1-(2-Methylpropyl) derivative.

| Biological Activity | Key Findings for Hydrazinecarboxamide Derivatives | Potential Role of the 2-Methylpropyl Group |

| Antimicrobial | Broad-spectrum activity against bacteria, fungi, and mycobacteria has been reported. nih.gov | The isobutyl group could enhance membrane permeability, potentially increasing potency. |

| Anticonvulsant | Aryl semicarbazones have shown significant anticonvulsant activity in preclinical models. ijnrd.org | Increased lipophilicity may improve central nervous system penetration. |

| Anticancer | Efficacy against various cancer cell lines has been demonstrated through diverse mechanisms of action. nih.gov | The steric bulk of the isobutyl group could influence binding to specific protein targets. |

| Enzyme Inhibition | Inhibition of enzymes such as carbonic anhydrases and cholinesterases has been observed. nih.govnih.gov | The substituent may occupy hydrophobic pockets in the active sites of enzymes. |

Synthetic Methodologies and Strategic Approaches to 1 2 Methylpropyl Hydrazinecarboxamide

Precursor Synthesis and Starting Material Derivatization for 1-(2-Methylpropyl)hydrazinecarboxamide

The primary precursor for the target compound is isobutylhydrazine (B3052577) (2-methylpropylhydrazine). nih.gov The synthesis of this key intermediate can be approached through several established methods for creating N-alkylated hydrazine (B178648) derivatives. One common strategy is the reductive condensation of a carbonyl compound with hydrazine. aston.ac.uk In this case, isobutyraldehyde (B47883) would be reacted with hydrazine hydrate (B1144303) to form an intermediate hydrazone, which is then reduced to yield isobutylhydrazine. Reducing agents such as diborane (B8814927) are effective for this transformation. aston.ac.uk

Another route involves the direct reductive alkylation of hydrazine derivatives using an appropriate alkylating agent. organic-chemistry.org For instance, α-picoline-borane has been used as a reducing agent in one-pot reactions to produce various N-alkylhydrazine derivatives. organic-chemistry.org

Once isobutylhydrazine is obtained, it must be derivatized to introduce the carboxamide functional group. This is typically achieved by reacting the hydrazine with a suitable carbonyl-containing reagent. Common methods include:

Reaction with Urea (B33335): Heating hydrazine hydrate with urea is a commercial route for producing semicarbazide (B1199961) hydrochloride, the parent compound of this class. google.comyoutube.com A similar reaction between isobutylhydrazine and urea would yield this compound, likely with the evolution of ammonia. youtube.com

Reaction with Isocyanates: A highly efficient method for forming the hydrazinecarboxamide linkage is the reaction of a hydrazine with an isocyanate. google.comgoogleapis.com While this would typically be used to add a substituent to the terminal nitrogen of the carboxamide group (e.g., using 4-chlorophenyl isocyanate), the fundamental reaction demonstrates the facile formation of the N-CO-N bond. google.comgoogleapis.com

Reaction with Cyanates: The reaction of a hydrazine salt, such as hydrazine sulfate, with potassium cyanate (B1221674) is a known method for preparing semicarbazides. orgsyn.org Adapting this for the isobutyl-substituted precursor would provide a direct route to the final product.

Direct Synthesis Routes for this compound Analogues

The synthesis of hydrazinecarboxamide analogues, particularly semicarbazones, is extensively documented and provides a robust framework for understanding the formation of the target molecule. Semicarbazones are formed by the condensation reaction between an aldehyde or ketone and a semicarbazide, typically semicarbazide hydrochloride. hakon-art.comrasayanjournal.co.in This reaction serves as an excellent model for the reactivity and optimization of the core hydrazinecarboxamide structure.

The optimization of reaction conditions is critical for maximizing yield and purity while minimizing reaction time. Key parameters include solvent, temperature, and reactant ratios. For the synthesis of semicarbazone analogues, studies have shown that the choice of solvent significantly impacts reaction efficiency. While traditional solvents like methanol (B129727) or acetic acid are used, catalyst-free reactions in water or a water-methanol mixture have demonstrated excellent yields at ambient temperatures. hakon-art.com

For instance, the reaction between benzaldehyde (B42025) and semicarbazide hydrochloride was optimized by testing various solvents, with a 2:1 water:methanol mixture providing the highest yield in the shortest time. hakon-art.com Temperature is another crucial factor; while many reactions proceed at room temperature, ketones generally require higher temperatures (65-90 °C) than aldehydes for complete conversion to their corresponding semicarbazones. ijcce.ac.ir

| Reactants | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde + Semicarbazide HCl | Water:Methanol (2:1) | Room Temp. | 10 min | 94% | hakon-art.com |

| 4-Chlorobenzaldehyde + Semicarbazide HCl | Water:Methanol (2:1) | Room Temp. | 15 min | 96% | hakon-art.com |

| Acetophenone + Semicarbazide HCl | Solvent-free milling | 65 | 30 min | Quantitative | ijcce.ac.ir |

| Cyclohexanone + Semicarbazide HCl | Solvent-free milling | 90 | 45 min | Quantitative | ijcce.ac.ir |

| Pyridine carboxaldehyde + Semicarbazide HCl | Water (+ Sodium Acetate) | Reflux | 1 hr | 89% | rasayanjournal.co.in |

While many syntheses of hydrazinecarboxamide analogues can proceed without a catalyst, particularly in optimized solvent systems, catalysis is often employed to accelerate the reaction. hakon-art.com The formation of semicarbazones is typically catalyzed by either acid or base. hakon-art.com However, recent methodologies have explored heterogeneous catalysts like silica (B1680970) gel-supported sodium acetate (B1210297) or basic alumina (B75360) to facilitate the reaction. hakon-art.com

Nucleophilic catalysis has also been shown to be highly effective. Simple, water-soluble molecules like anthranilic acids can act as superior catalysts for hydrazone formation compared to the traditional aniline (B41778) catalyst, especially at neutral pH. nih.gov These catalysts operate by forming a more reactive catalyst-imine intermediate, which then rapidly reacts with the hydrazine to afford the final product, enhancing reaction rates by one to two orders of magnitude. nih.gov The ortho-carboxylate group in anthranilate catalysts is hypothesized to aid in intramolecular proton transfer, further accelerating the rate-limiting steps. nih.gov

Adherence to green chemistry principles is increasingly important in modern synthetic chemistry to reduce environmental impact. jddhs.comrsc.org Several green approaches have been successfully applied to the synthesis of hydrazinecarboxamide analogues.

Use of Aqueous Media: Water is an ideal green solvent, and its use has been demonstrated to be highly effective. Syntheses of semicarbazones have been carried out in aqueous media, often by refluxing the reactants, leading to excellent yields (86-98%) and thermally stable products. rasayanjournal.co.in

Solvent-Free Reactions: A particularly innovative green method involves solvent-free ball milling. This mechanochemical approach allows for the quantitative synthesis of semicarbazones from aldehydes or ketones and semicarbazide hydrochloride without any solvent, thereby eliminating waste and the need for complex purification procedures. ijcce.ac.ir

Use of Green Solvents: Research has explored novel green solvents as alternatives to traditional volatile organic compounds. Solvents such as ethyl lactate (B86563) and dimethyl isosorbide, often mixed with water, have been used to synthesize semicarbazones. geneseo.edu An 80:20 mixture of ethyl lactate to water was found to be particularly efficient, producing products with high yield and purity. geneseo.edu

Regioselective and Stereoselective Synthetic Considerations in Hydrazinecarboxamide Formation

For a substituted hydrazine like isobutylhydrazine, which has two distinct nitrogen atoms (the internal N1 attached to the isobutyl group and the terminal N2), regioselectivity is a critical consideration. The goal is to form the carboxamide group on the terminal nitrogen (N2) to yield the 1-substituted product, this compound.

Generally, the terminal nitrogen of an alkylhydrazine is more nucleophilic and less sterically hindered than the substituted nitrogen. Consequently, reactions with electrophiles like isocyanates or acylating agents preferentially occur at the terminal NH2 group. organic-chemistry.orgacs.org This inherent reactivity ensures that the desired regioisomer is the major product. For example, an unusual solvent effect was noted in the regioselective installation of a urea group on a protected hydrazine, highlighting that reaction conditions can be tuned to control selectivity. acs.org

Stereoselectivity would be a factor if chiral centers were present in the starting materials or created during the reaction. For this compound, the starting materials are achiral, and no new stereocenters are formed, so stereoselectivity is not a primary concern in its synthesis.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Effective purification and isolation are essential to obtain a high-purity final product. The techniques employed depend on the physical properties of the intermediates and the final hydrazinecarboxamide. Given that semicarbazides and their derivatives are often crystalline solids, several standard methods are applicable.

Filtration and Washing: When the product precipitates from the reaction mixture, it can be isolated by simple vacuum filtration. google.comhakon-art.com The collected solid is then typically washed with a suitable solvent, such as cold water or methanol, to remove unreacted starting materials and soluble by-products. youtube.comhakon-art.comrasayanjournal.co.in

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., methanol:water) and allowed to cool slowly. hakon-art.com As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

Distillation: For volatile liquid precursors like isobutylhydrazine, vacuum distillation can be used for purification. google.com This technique is also used to remove solvents or volatile unreacted starting materials from the reaction mixture post-reaction. google.comyoutube.com

Chromatography: While often not necessary for simple, crystalline semicarbazides, column chromatography can be used for more complex mixtures or when products are not easily crystallized. Liquid chromatography-mass spectrometry (LC-MS) is also a valuable analytical tool to confirm the purity of the final product. geneseo.edu

Inability to Generate Article Due to Lack of Available Scientific Data

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is no publicly available experimental data for the specific chemical compound This compound . The structural elucidation and conformational analysis as requested in the detailed outline rely on specific experimental results from techniques such as NMR, IR, Raman, and Mass Spectrometry.

The user's instructions explicitly require the article to focus "solely on the chemical Compound 'this compound'" and to "strictly adhere to the provided outline," including "Data tables" and "Detailed research findings."

Without access to published spectra (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), vibrational data (FTIR, Raman), or mass spectrometric fragmentation patterns (HRMS, GC-MS) for this specific molecule, it is impossible to generate a "thorough, informative, and scientifically accurate" article as requested.

Creating content for the specified outline would necessitate one of the following actions, both of which are prohibited:

Extrapolating from different but related compounds: This would violate the strict instruction to focus solely on this compound.

Fabricating data: This would violate the core principles of scientific accuracy and providing factual, non-hallucinatory information.

Therefore, this request cannot be fulfilled. To provide an article that meets the user's detailed requirements, published scientific research containing the necessary analytical data for this compound would first need to exist.

Advanced Structural Elucidation and Conformational Analysis of 1 2 Methylpropyl Hydrazinecarboxamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

There is no specific LC-MS data available for 1-(2-Methylpropyl)hydrazinecarboxamide in the public domain. While LC-MS is a powerful technique for the separation, detection, and identification of compounds, its application to this particular molecule has not been documented in scientific literature. General LC-MS methodologies are widely used for analyzing related hydrazine (B178648) derivatives and semicarbazones, often for the purpose of enhancing ionization efficiency and sensitivity in complex biological matrices. However, without specific studies on this compound, details regarding its retention time, mass-to-charge ratio (m/z) of the molecular ion, and fragmentation patterns remain unknown.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

A search of crystallographic databases reveals no deposited crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and absolute stereochemistry. While the crystal structures of numerous related semicarbazone and hydrazine derivatives have been determined and are available in the literature, this crucial experimental data is missing for the target compound.

Computational Approaches to Conformational Landscape Exploration

Similarly, there is a lack of published research on the computational analysis of this compound.

Molecular Mechanics and Force Field Calculations

No studies employing molecular mechanics or force field calculations to explore the conformational landscape of this compound have been found. Such studies would be instrumental in identifying low-energy conformations and understanding the flexibility of the molecule.

Quantum Chemical Methods for Conformer Energy Minima

There are no available quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, that have been applied to determine the relative energies of different conformers of this compound. These computational techniques provide valuable insights into the electronic structure and energetic stability of molecular conformations.

Reactivity Profiles, Reaction Mechanisms, and Transformation Chemistry of 1 2 Methylpropyl Hydrazinecarboxamide

Nucleophilic and Electrophilic Reactivity Patterns of the Hydrazinecarboxamide Moiety

Table 1: Predicted Nucleophilic and Electrophilic Centers of 1-(2-Methylpropyl)hydrazinecarboxamide

| Moiety | Atom | Predicted Reactivity | Rationale |

| Hydrazine (B178648) | Terminal Nitrogen | Nucleophilic | Lone pair of electrons available for donation. |

| Hydrazine | Substituted Nitrogen | Less Nucleophilic | Steric hindrance and electronic effects from the isobutyl group. |

| Carboxamide | Carbonyl Carbon | Electrophilic | Polarization of the C=O bond, creating a partial positive charge. |

| Carboxamide | Carbonyl Oxygen | Nucleophilic | Lone pairs of electrons, capable of protonation or coordination. |

Cyclization Reactions and Heterocycle Formation via this compound Derivatives

While specific examples for this compound are not readily found in literature, hydrazinecarboxamides, in general, are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.net These reactions often involve the condensation of the hydrazine moiety with a bifunctional electrophile, followed by an intramolecular cyclization. The resulting heterocyclic systems, such as triazoles, oxadiazoles, and pyrazoles, are of significant interest in medicinal and materials chemistry. researchgate.netresearchgate.net The isobutyl substituent would be incorporated into the final heterocyclic structure, potentially influencing its physical and biological properties.

Condensation Reactions and Derivative Formation

One of the most characteristic reactions of hydrazine derivatives, including this compound, is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. nih.govnih.gov In this context, the terminal amino group of the hydrazinecarboxamide would act as the nucleophile, attacking the electrophilic carbonyl carbon. This reaction is typically acid-catalyzed and proceeds via an imine-like intermediate. The resulting N-substituted hydrazones can be stable compounds and are often used as intermediates in further synthetic transformations. google.comresearchgate.net

Table 2: General Scheme of Condensation Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde/Ketone | N-(2-Methylpropyl)-N'-alkylidenehydrazinecarboxamide | Condensation |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not documented in readily accessible scientific literature. However, general principles suggest that the rates of its reactions would be influenced by factors such as steric hindrance from the isobutyl group, the electronic nature of the reaction partner, solvent effects, and temperature. For instance, the steric bulk of the isobutyl group might slow down the rate of nucleophilic attack compared to a smaller alkyl substituent. Thermodynamic stability of the products, such as the formation of resonance-stabilized heterocyclic rings, would be a driving force for cyclization reactions.

Mechanistic Elucidation of Key Transformation Pathways (e.g., Rearrangements, Eliminations)

Detailed mechanistic studies specifically for this compound are not available. However, the mechanisms of its reactions can be inferred from the well-established behavior of related hydrazine derivatives. Condensation reactions are known to proceed through a series of steps involving nucleophilic addition to the carbonyl group, followed by dehydration. masterorganicchemistry.com Cyclization reactions often involve an initial condensation, followed by an intramolecular nucleophilic attack and subsequent elimination of a small molecule like water or an alcohol. rsc.org Rearrangement reactions, such as the Curtius or Hofmann rearrangements, are also known for amide-containing compounds, although their applicability to this specific molecule would depend on the reaction conditions and the presence of appropriate functional groups in its derivatives. masterorganicchemistry.com

Role as a Synthetic Intermediate or Synthon in Complex Organic Synthesis

This compound can be considered a versatile synthon in organic synthesis. A synthon is a conceptual unit within a molecule that can be formed or assembled by known synthetic operations. The hydrazinecarboxamide moiety in this compound provides multiple reactive sites that can be selectively manipulated to build more complex molecular architectures. Its ability to participate in condensation and cyclization reactions makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds. researchgate.netresearchgate.net The isobutyl group provides a non-polar aliphatic portion to the resulting molecules, which can be important for tuning solubility and other physicochemical properties.

Computational and Theoretical Investigations of 1 2 Methylpropyl Hydrazinecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of 1-(2-Methylpropyl)hydrazinecarboxamide at an atomic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. scienceopen.com For a molecule like this compound, DFT is applied to optimize its three-dimensional geometry, revealing the most stable arrangement of its atoms and calculating its electronic energy.

Studies on analogous hydrazine (B178648) derivatives and semicarbazones frequently employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. researchgate.netorientjchem.org This functional, combined with Pople-style basis sets such as 6-311+G(d,p) or 6-311+G**, has proven effective in predicting molecular geometries and reaction mechanisms. researchgate.netorientjchem.orgscispace.com

Key applications of DFT for this compound include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the N-H protons would exhibit positive potential.

Calculation of Reactivity Descriptors: DFT is used to compute global reactivity descriptors that predict the molecule's behavior in chemical reactions. These descriptors provide quantitative measures of its stability and reactivity.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Ab Initio Methods and Basis Set Selection

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy for certain properties, particularly for systems where electron correlation is critical. pnas.org

The choice of a basis set is crucial for the accuracy of both DFT and ab initio calculations. mit.edu A basis set is a set of mathematical functions used to construct the molecular orbitals.

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used for organic molecules, offering a good compromise between accuracy and cost. The "+" indicates the addition of diffuse functions, which are important for describing anions and weak, non-covalent interactions, while "(d,p)" denotes the inclusion of polarization functions to allow for more flexible orbital shapes. researchgate.netlibretexts.org

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations. researchgate.net

For preliminary geometry optimizations of this compound, a smaller basis set like 6-31G(d) might be used, followed by more refined energy calculations with a larger set like aug-cc-pVTZ. mit.edu

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Due to the presence of several single bonds, particularly in the isobutyl group and the hydrazine backbone, this compound is a flexible molecule that can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. mdpi.comnih.gov

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. rsc.org This allows for the sampling of different low-energy conformations and provides insight into the molecule's dynamic behavior. researchgate.net For flexible molecules, enhanced sampling techniques like metadynamics or replica exchange MD may be employed to overcome energy barriers and explore the conformational space more comprehensively. rsc.orgacs.org

These simulations are also critical for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or DMSO), one can observe how it interacts with its environment, including the formation and dynamics of hydrogen bonds between the carboxamide group and solvent molecules. Such simulations are essential for understanding its solubility and behavior in solution. researchgate.netuni-paderborn.de

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is routinely used to predict various spectroscopic properties, which serves as a vital tool for structural confirmation and interpretation of experimental data. faccts.decardiff.ac.ukacs.org

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). nih.govgithub.io Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. escholarship.org Predicted shifts for different possible conformers can be Boltzmann-averaged to provide a final spectrum that can be compared with experimental results, aiding in structural elucidation. nih.govfrontiersin.org

Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities, allowing for the generation of theoretical Infrared (IR) and Raman spectra. faccts.deresearchgate.netscm.com These predicted spectra can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretch of the carboxamide and the N-H stretches of the hydrazine and amide groups.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Hydrazide Hydrazone mdpi.com

| Functional Group | Experimental IR (cm⁻¹) | Predicted IR (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H | 3407–3334 | (Calculated) | Stretching |

| C=O (amide) | 1643 | (Calculated) | Stretching |

| C=N | --- | (Calculated) | Stretching |

| ¹³C NMR (ppm) | Experimental | Predicted | Assignment |

| C=O (hydrazide) | 170 | (Calculated) | Carbonyl Carbon |

Note: This table is illustrative, based on data for a related compound to show the application of the method.

Theoretical Studies of Reaction Pathways and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. For instance, its formation from isobutylhydrazine (B3052577) and a source of the carboxamide group can be modeled. acs.orgquimicaorganica.orgacs.org

DFT calculations at a level like B3LYP/6-311+G** are used to map the potential energy surface of a reaction. researchgate.netorientjchem.orgresearchgate.net This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Finding any stable molecules that exist along the reaction pathway.

Searching for Transition States (TS): Locating the highest energy point along the reaction coordinate that connects reactants to products. A TS is characterized by having exactly one imaginary vibrational frequency. orientjchem.org

Intrinsic Reaction Coordinate (IRC) Calculations: Performing IRC calculations to confirm that a given transition state correctly connects the intended reactant and product. orientjchem.org

By determining the energies of all stationary points (reactants, intermediates, transition states, and products), a detailed reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step of the reaction. lew.ro

In Silico Design Principles for Novel this compound Analogs

The principles of computational chemistry can be applied to the rational, in silico design of new analogs of this compound with desired properties. This approach is central to modern drug discovery and materials science. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: By computationally generating a library of analogs (e.g., by modifying the isobutyl group or substituting atoms on the carboxamide moiety) and calculating key electronic or structural properties (like the HOMO-LUMO gap or dipole moment), researchers can establish relationships between structure and a desired activity.

Molecular Docking: If the molecule is being designed as a potential inhibitor for a biological target (e.g., an enzyme), molecular docking can be used. researchgate.netnih.govresearchgate.netmdpi.com This technique predicts the preferred orientation of the designed analog within the active site of a protein. The docking score provides an estimate of the binding affinity, helping to prioritize which analogs are most promising for synthesis and experimental testing. mdpi.comresearchgate.net For example, studies on other hydrazinecarboxamide derivatives have used docking to evaluate their potential as inhibitors of targets like carbonic anhydrase. nih.gov

Through these in silico techniques, the design process can be significantly accelerated, reducing the time and cost associated with synthesizing and testing large numbers of compounds.

Derivatization Strategies and Analogue Synthesis of 1 2 Methylpropyl Hydrazinecarboxamide

Synthesis of N-Substituted Hydrazinecarboxamide Derivatives

The hydrazinecarboxamide moiety offers two primary sites for N-substitution: the terminal nitrogen (N') and the nitrogen adjacent to the isobutyl group. Direct N'-alkylation or N'-arylation is a common strategy to introduce diverse substituents.

One prevalent method involves the reaction of 1-(2-methylpropyl)hydrazine with a variety of isocyanates (R-N=C=O). This reaction proceeds via nucleophilic attack of the terminal, more accessible nitrogen of the hydrazine (B178648) onto the electrophilic carbon of the isocyanate, yielding N'-substituted 1-(2-methylpropyl)hydrazinecarboxamide derivatives. The choice of isocyanate allows for the introduction of a wide array of alkyl, aryl, and heteroaryl groups.

Alternatively, N'-acylation can be achieved by reacting the parent hydrazinecarboxamide with acyl chlorides or anhydrides under basic conditions. This leads to the formation of diacylhydrazine derivatives, where the newly introduced acyl group can be varied extensively.

Below is a representative table of potential derivatives synthesized from 1-(2-methylpropyl)hydrazine and various isocyanates.

| Reactant (Isocyanate) | Product Name | R Group |

| Phenyl isocyanate | N'-Phenyl-1-(2-methylpropyl)hydrazinecarboxamide | Phenyl |

| Ethyl isocyanate | N'-Ethyl-1-(2-methylpropyl)hydrazinecarboxamide | Ethyl |

| 4-Chlorophenyl isocyanate | N'-(4-Chlorophenyl)-1-(2-methylpropyl)hydrazinecarboxamide | 4-Chlorophenyl |

| Cyclohexyl isocyanate | N'-Cyclohexyl-1-(2-methylpropyl)hydrazinecarboxamide | Cyclohexyl |

Modification at the Carbonyl Moiety

The carbonyl group of this compound is a key site for structural modification, enabling its conversion into other important functional groups, such as a thiocarbonyl or an imine.

Thionation: The conversion of the carbonyl (C=O) group to a thiocarbonyl (C=S) group to form 1-(2-methylpropyl)hydrazinecarbothioamide is a common bioisosteric replacement. This transformation is typically achieved using thionating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is widely employed for this purpose, often by refluxing the hydrazinecarboxamide with the reagent in an inert solvent like toluene (B28343) or xylene. nih.govresearchgate.netorganic-chemistry.orgmdpi.comorganic-chemistry.orgorganic-chemistry.org The resulting thioamide analogue can exhibit altered hydrogen bonding capabilities and electronic properties.

Conversion to Imino Derivatives: The carbonyl oxygen can be replaced by a nitrogen-containing group through activation and subsequent reaction. Treatment of the hydrazinecarboxamide with a Vilsmeier-type reagent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can generate a reactive chloroiminium ion intermediate. wikipedia.orgnih.govnrochemistry.comrsc.orgpcbiochemres.com This intermediate can then react with various nucleophiles. For instance, hydrolysis of the intermediate would regenerate the carbonyl, but reaction with an amine could lead to the formation of a guanidinium-type structure.

A summary of these modifications is presented in the table below.

| Reagent | Modification Type | Resulting Functional Group | Product Class |

| Lawesson's Reagent | Thionation | Thiocarbonyl (C=S) | Hydrazinecarbothioamide |

| POCl₃ / SOCl₂ | Activation/Imination | Iminium ion (C=N⁺R₂) | Chloroiminium intermediate |

Heterocyclic Ring Annulation Based on the Hydrazinecarboxamide Scaffold

The hydrazinecarboxamide scaffold is an excellent precursor for the synthesis of various five-membered heterocyclic rings. The inherent N-N-C=O unit can undergo cyclization reactions with appropriate reagents to form stable aromatic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Synthesis of 1,3,4-Oxadiazoles: 2-Amino-5-(2-methylpropyl)-1,3,4-oxadiazole can be synthesized from this compound through a cyclodehydration reaction. A common method involves reaction with cyanogen (B1215507) bromide (BrCN). The reaction proceeds by initial N'-cyanation followed by intramolecular cyclization with the elimination of water. Alternatively, dehydrating agents like phosphorus oxychloride can promote the cyclization of the hydrazinecarboxamide itself if the terminal nitrogen bears a suitable acyl group. wikipedia.orgnih.govnrochemistry.com

Synthesis of 1,2,4-Triazoles: The scaffold can be used to construct 1,2,4-triazole (B32235) rings. For example, reaction with orthoesters, such as triethyl orthoformate, followed by heating can lead to the formation of a 5-(2-methylpropyl)-1,2,4-triazol-3-one. If the carbonyl is first converted to a thiocarbonyl (as described in section 6.2), subsequent reaction with hydrazine hydrate (B1144303) can yield 3-amino-5-(2-methylpropyl)-4H-1,2,4-triazole derivatives. rsc.orgpcbiochemres.comresearchgate.netnih.govresearchgate.netajol.info

The following table illustrates potential heterocyclic systems derived from the parent compound.

| Reagent(s) | Heterocyclic System |

| Cyanogen Bromide (BrCN) | 2-Amino-1,3,4-oxadiazole |

| Triethyl Orthoformate | 1,2,4-Triazol-3-one |

| 1. Lawesson's Reagent2. Hydrazine Hydrate | 3-Amino-4H-1,2,4-triazole |

| Carbon Disulfide, KOH | 1,2,4-Triazole-3-thione |

Structure-Reactivity Relationship (SRR) Studies of this compound Analogs

Structure-Reactivity Relationship (SRR) studies investigate how modifications to the molecular structure of an analog series influence their chemical reactivity in a specific transformation. For derivatives of this compound, an SRR study could focus on the efficiency of a heterocyclic ring-forming reaction, such as the synthesis of 1,3,4-oxadiazoles.

Consider a series of N'-aryl-1-(2-methylpropyl)hydrazinecarboxamide analogs where the aryl group bears different substituents (e.g., in the para-position). The reactivity of these analogs in a cyclodehydration reaction to form 2-(aryl-amino)-5-(2-methylpropyl)-1,3,4-oxadiazoles can be systematically evaluated.

The electronic nature of the substituent on the aryl ring is expected to significantly impact the reaction rate. Electron-donating groups (EDGs) increase the nucleophilicity of the terminal nitrogen, which can facilitate the cyclization step. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's nucleophilicity, potentially slowing down the reaction.

A hypothetical study is summarized in the table below, showing the predicted effect of substituents on the reaction yield in an oxadiazole formation.

| N'-Aryl Substituent (para-position) | Electronic Effect | Predicted Reactivity | Hypothetical Yield (%) |

| -OCH₃ | Strong EDG | High | 85 |

| -CH₃ | Weak EDG | Moderate-High | 78 |

| -H | Neutral | Moderate | 70 |

| -Cl | Weak EWG | Moderate-Low | 62 |

| -NO₂ | Strong EWG | Low | 45 |

These studies are crucial for optimizing reaction conditions and understanding the electronic requirements of the transition state for the cyclization process. arkat-usa.orglibretexts.org

Directed Synthesis of Targeted Libraries of this compound Derivatives

Directed synthesis involves the systematic and rational preparation of a collection, or library, of related compounds for screening purposes. The this compound scaffold is well-suited for the construction of such targeted libraries due to its multiple points of diversification.

A strategy for a targeted library could involve a multi-step synthetic sequence where diversity is introduced at each step.

Core Synthesis: Preparation of the this compound core.

Diversification Point 1 (N'-Substitution): Reaction of the core with a diverse set of building blocks, such as 20 different isocyanates, to create a series of N'-substituted analogs.

Diversification Point 2 (Heterocycle Formation): Each of the 20 N'-substituted analogs is then subjected to a set of cyclization conditions to generate, for example, three different heterocyclic cores (e.g., oxadiazole, triazole, triazole-thione).

This approach, known as parallel synthesis, would rapidly generate a library of 60 unique compounds (20 x 3). The building blocks for diversification would be chosen based on desired physicochemical properties, such as molecular weight, polarity, and hydrogen bonding potential, to ensure the library covers a relevant chemical space.

The table below illustrates a small subset of such a library design.

| N'-Substituent (from Isocyanate) | Heterocycle Reagent 1 (BrCN) | Heterocycle Reagent 2 (CS₂, KOH) |

| Phenyl | 2-(Phenylamino)-5-(isobutyl)-1,3,4-oxadiazole | 5-(Isobutyl)-4-phenyl-2H-1,2,4-triazole-3-thione |

| 4-Chlorophenyl | 2-((4-Chlorophenyl)amino)-5-(isobutyl)-1,3,4-oxadiazole | 4-(4-Chlorophenyl)-5-(isobutyl)-2H-1,2,4-triazole-3-thione |

| Ethyl | 2-(Ethylamino)-5-(isobutyl)-1,3,4-oxadiazole | 4-Ethyl-5-(isobutyl)-2H-1,2,4-triazole-3-thione |

This systematic approach allows for the efficient exploration of the structure-activity relationships within a defined chemical class derived from the this compound scaffold.

Advanced Analytical Methodologies for Detection and Quantification of 1 2 Methylpropyl Hydrazinecarboxamide

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the high separation efficiency needed to isolate target analytes from complex matrices. For a polar compound like 1-(2-Methylpropyl)hydrazinecarboxamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, typically requiring specific method development to overcome challenges related to the compound's physical and chemical properties. nih.gov Thin-layer chromatography (TLC) serves as a rapid, qualitative tool, particularly for monitoring the progress of its synthesis. chemistryhall.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds and related substances. scribd.com The primary challenge in developing an HPLC method for this compound is its lack of a significant ultraviolet (UV) chromophore, which limits sensitivity with standard UV-Vis detectors. nih.gov To address this, pre-column derivatization is a common and effective strategy. google.com This involves reacting the hydrazine (B178648) moiety with a reagent that attaches a chromophore, enabling sensitive detection at a wavelength where matrix interference is minimal. nih.gov

The development of a reversed-phase HPLC (RP-HPLC) method would involve several key steps:

Derivatization Reagent Selection: A suitable reagent should react specifically and completely with the hydrazine group. Aldehydes are commonly used to form stable hydrazone products with strong UV absorbance. scribd.comgoogle.com 2-Hydroxy-1-Naphthaldehyde is a particularly effective reagent, as the resulting hydrazone has a maximum absorbance in the visible range (around 406-424 nm), far from the typical absorption wavelengths of most drug substances and impurities. nih.gov Other reagents include p-dimethylaminobenzaldehyde and salicylaldehyde. rasayanjournal.co.inciac.jl.cn

Optimization of Derivatization: Reaction conditions such as temperature, time, pH, and reagent concentration must be optimized to ensure the reaction proceeds to completion quickly and without side products. scribd.com

Chromatographic Conditions: A C18 column is typically the stationary phase of choice for separating the derivatized product from excess reagent and other components. rasayanjournal.co.in The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile. google.comrasayanjournal.co.in Gradient elution may be necessary to achieve optimal separation. ciac.jl.cn

Detection: A Photo Diode Array (PDA) or standard UV-Vis detector is set to the maximum absorbance wavelength (λmax) of the formed hydrazone to ensure maximum sensitivity. rasayanjournal.co.in

The method must be validated according to International Council on Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. rasayanjournal.co.in Such methods can achieve limits of detection (LOD) and quantification (LOQ) in the low parts-per-million (ppm) range, making them suitable for trace-level impurity analysis. nih.govrasayanjournal.co.in

| Derivatization Reagent | Resulting Derivative | Typical Detection Wavelength (λmax) | Key Advantages | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1-Naphthaldehyde (HNA) | Hydrazone | 406 / 424 nm | High sensitivity; λmax in the visible range minimizes matrix interference. | nih.gov |

| p-Dimethylaminobenzaldehyde (p-DAB) | Hydrazone (Aldazine) | 480 nm | Well-established reagent for hydrazine analysis. | ciac.jl.cn |

| Salicylaldehyde | Hydrazone | 360 nm | Effective for quantifying hydrazine in pharmaceutical ingredients. | rasayanjournal.co.in |

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. ijarnd.com Direct analysis of this compound by GC is challenging due to its polarity and potential for thermal degradation. Therefore, similar to HPLC, derivatization is typically required to convert the analyte into a more volatile and stable derivative suitable for GC analysis. researchgate.net

Key aspects of GC method development include:

Derivatization: The goal is to cap the polar N-H groups. A common approach for hydrazines is to react them with ketones, such as acetone, to form a corresponding azine. sielc.comnih.gov This reaction is fast and produces a single, more volatile product. sielc.com Other reagents like ortho-phthalaldehyde or pentafluorobenzaldehyde (B1199891) can also be used to create stable derivatives. nih.govnih.gov

Sample Introduction: For trace analysis, headspace GC coupled with mass spectrometry (GC-MS) is a highly sensitive approach. In this method, the derivatization reaction occurs in situ in the sample vial, and only the volatile derivative in the headspace is injected into the GC, effectively eliminating non-volatile matrix components. nih.gov

Chromatographic Conditions: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-dimethylpolysiloxane) is generally used for separation. scispace.com The oven temperature program is optimized to ensure good resolution of the derivative peak from any solvent or side-product peaks.

Detection: While a Flame Ionization Detector (FID) can be used, a Mass Spectrometer (MS) is preferred. sielc.com MS detection provides superior sensitivity and selectivity, and the mass spectrum of the derivative offers definitive structural confirmation, making the analysis highly reliable. nih.govacs.org

Validated GC-MS methods can achieve very low detection limits, often in the sub-ppm range, making them ideal for controlling genotoxic impurities in pharmaceutical substances. nih.gov

| Derivatization Reagent | Resulting Derivative | Analytical Technique | Reported Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Acetone | Acetone Azine | Headspace GC-MS | 0.1 ppm | nih.gov |

| Pentafluorobenzaldehyde (PFB) | PFB Hydrazone | GC-MS | ~20 nmol/mL (in plasma) | nih.gov |

| ortho-Phthalaldehyde (OPA) | Phthalazine | GC-MS | 0.007 µg/L (in water) | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and low cost. chemistryhall.com It is ideally suited for qualitatively monitoring the progress of a chemical reaction, such as the synthesis of this compound. libretexts.org The synthesis would likely involve the reaction of an activated carboxylic acid (e.g., an acyl chloride) with isobutylhydrazine (B3052577).

TLC can be used to track the reaction by observing the consumption of the limiting reactant and the formation of the product. libretexts.org The procedure involves:

Spotting: A TLC plate (typically silica (B1680970) gel) is spotted with three lanes: the starting material (e.g., isobutylhydrazine), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org

Elution: The plate is placed in a sealed chamber with an appropriate mobile phase (eluent), a solvent system whose polarity is optimized to achieve good separation. Since the product, a carboxamide, is generally more polar than the starting activated acid but may be less polar than the starting hydrazine, their retention factors (Rf values) will differ. researchgate.net

Visualization: After elution, the separated spots are visualized. Since the reactants and product may not be UV-active, a chemical stain is often required. Ninhydrin is an excellent stain for visualizing compounds with primary or secondary amine groups, such as the starting hydrazine, which would appear as a distinct colored spot. chemistryhall.com Other general stains like potassium permanganate (B83412) or p-anisaldehyde can also be used to visualize all components. researchgate.net

By comparing the lanes, a chemist can determine if the starting material has been consumed and a new spot corresponding to the product has appeared. The disappearance of the limiting reactant's spot indicates the reaction is complete. libretexts.orgresearchgate.net

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric methods are classic analytical techniques that are useful for quantifying hydrazine and its derivatives, especially in the absence of chromatographic equipment. nih.gov These methods are based on the same principle as HPLC-UV derivatization: a chemical reaction that converts the non-absorbing analyte into a colored product (a chromogen), whose concentration can be determined by measuring its absorbance of light at a specific wavelength (λmax). researchgate.net

A common method involves the reaction of the hydrazine moiety with an aldehyde, such as p-dimethylaminobenzaldehyde (p-DAB), to form a yellow-colored hydrazone that absorbs strongly around 458 nm. researchgate.netnih.gov Another highly sensitive reagent is trinitrobenzenesulfonic acid (TNBSA), which reacts with both hydrazine and hydrazides to produce distinct chromogens with different absorption maxima, allowing for their simultaneous determination in a mixture. nih.gov The reaction with hydrazine produces a chromogen with λmax at 570 nm. nih.gov

The general procedure involves:

Mixing the sample with the derivatizing reagent in a suitable buffer.

Allowing the reaction to proceed under optimized conditions (e.g., pH, temperature).

Measuring the absorbance of the resulting solution at the λmax of the product using a spectrophotometer.

Quantifying the concentration using a calibration curve prepared from standards.

These methods are simple and reliable but can be susceptible to interference from other compounds that can react with the derivatizing agent or absorb at the same wavelength.

Spectrofluorometric assays operate on a similar principle but use reagents that form fluorescent products upon reaction with the analyte. This approach can offer significantly higher sensitivity and selectivity compared to colorimetric methods.

| Reagent | Analyte Class | Detection Wavelength (λmax) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| p-Dimethylaminobenzaldehyde (p-DAB) | Hydrazine | 458 nm | 8.1 x 10⁴ | researchgate.netnih.gov |

| Trinitrobenzenesulfonic Acid (TNBSA) | Hydrazine | 570 nm | Not Specified | nih.gov |

| Trinitrobenzenesulfonic Acid (TNBSA) | Hydrazides | 385 nm & 500 nm | Not Specified | nih.gov |

| 5-Nitro-2-furaldehyde | Hydrazine | Not Specified | Not Specified (LOD = 5 µg/L) | researchgate.net |

| Bromine and Methyl Red | Hydrazine | 458 nm | 9.95 x 10⁴ |

Electroanalytical Techniques (e.g., Voltammetry)

Electroanalytical techniques offer a rapid, sensitive, and low-cost alternative for the determination of electroactive compounds. The hydrazine moiety (-NH-NH2) is readily oxidizable, making this compound an excellent candidate for detection by voltammetric methods. doaj.org These techniques measure the current response of an analyte as a function of an applied potential.

The development of a voltammetric sensor for this compound would likely involve a chemically modified electrode to enhance sensitivity and selectivity and to lower the potential required for oxidation, thereby reducing interferences. doaj.org

Working Electrode: Glassy carbon electrodes (GCE) or carbon paste electrodes (CPE) are common platforms. Their surfaces can be modified with various materials, such as metal nanoparticles (e.g., gold), metal oxides, or conductive polymers, which act as catalysts for hydrazine oxidation. doaj.orgunpad.ac.idacs.org

Voltammetric Techniques:

Cyclic Voltammetry (CV): Used to study the electrochemical behavior of the analyte and characterize the performance of the modified electrode. unpad.ac.id

Differential Pulse Voltammetry (DPV): A more sensitive technique used for quantification, as it effectively minimizes the background charging current, resulting in well-defined peaks whose height is proportional to the analyte concentration. acs.org

Optimization: Experimental parameters such as the pH of the supporting electrolyte, potential scan rate, and pulse parameters (for DPV) are optimized to achieve the best analytical performance. pnu.ac.ir

Electrochemical sensors can achieve very low detection limits, often in the micromolar (µM) to nanomolar (nM) range, and are suitable for a variety of sample matrices. acs.orgelectrochemsci.org

| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Samarium Oxide Nanoparticles on Gold Electrode | Cyclic Voltammetry (CV) | 0.1 µM to 7 µM | 0.47 µM | unpad.ac.id |

| Ferrocene Derivative/Ionic Liquid/CoS₂-CNT on Carbon Paste | Differential Pulse Voltammetry (DPV) | 0.03 µM to 500 µM | 0.015 µM | acs.org |

| Curcumin/Mesoporous Carbon on Glassy Carbon Electrode | Amperometry | 12.5 µM to 225 µM | 0.39 µM | electrochemsci.org |

Development of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a highly selective detection method, are the most powerful tools for analyzing complex mixtures. ijarnd.comasdlib.org For this compound, the combination of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) provides unparalleled specificity and sensitivity. ajpaonline.comijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most suitable technique for analyzing the target compound in complex matrices like active pharmaceutical ingredients (APIs). shimadzu.com

Separation: A reversed-phase HPLC system separates the analyte from other components.

Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺.

Detection: A tandem mass spectrometer (MS/MS) provides three levels of selectivity. The first mass analyzer selects the parent ion ([M+H]⁺), which is then fragmented in a collision cell. A second mass analyzer then detects a specific, characteristic fragment ion. This process, known as Selected Reaction Monitoring (SRM), is extremely selective and sensitive, allowing for quantification at trace levels even in the presence of co-eluting matrix components. nih.gov A key advantage is that derivatization is often not necessary. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): As described in section 7.1.2, GC-MS is a highly effective technique for volatile compounds or those that can be made volatile through derivatization. scispace.com The gas chromatograph provides excellent separation, while the mass spectrometer provides mass spectra that serve as a "molecular fingerprint," allowing for positive identification by comparison to a spectral library or a known standard. ijpsjournal.com The combination of retention time and mass spectrum yields a very high degree of confidence in the analytical result. scispace.com

Hyphenated techniques are the gold standard for trace quantitative analysis and impurity profiling in the pharmaceutical industry due to their ability to provide definitive identification and accurate quantification simultaneously. ajpaonline.comshimadzu.com

Method Validation Parameters for Analytical Procedures for this compound

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. cdc.govnih.gov For the detection and quantification of this compound, analytical procedures, often employing techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), must undergo rigorous validation. cdc.govresearchgate.net This process examines a series of parameters as outlined by international guidelines.

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For a method analyzing this compound, specificity would be demonstrated by showing that there is no interference from blank samples (containing no analyte) or placebo samples at the retention time of the analyte. nih.gov In chromatographic methods, this is often confirmed by comparing the chromatograms of the blank, placebo, a standard solution of the analyte, and a sample spiked with the analyte.

A successful specificity study would show a clean baseline at the expected retention time of this compound in the blank and placebo chromatograms. The peak for the analyte in the spiked sample should be pure and spectrally consistent with the standard, often verified using a photodiode array (PDA) detector in HPLC or by mass spectrometry in GC-MS.

Linearity

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. cdc.gov This is typically demonstrated by analyzing a series of dilutions of a standard solution of this compound. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed.

A common approach involves preparing at least five different concentrations of the analyte. nih.gov The relationship between concentration and response is considered linear if the correlation coefficient (r²) is typically ≥ 0.998. rasayanjournal.co.in

Table 1: Example Linearity Data for a Hypothesized HPLC Method

| Concentration Level | Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 1.0 | 12,540 |

| 2 | 5.0 | 63,210 |

| 3 | 10.0 | 124,980 |

| 4 | 20.0 | 251,050 |

| 5 | 50.0 | 628,900 |

| Linear Regression | Correlation Coefficient (r²) | 0.9995 |

| Equation | y = 12550x - 450 |

This table is interactive and presents hypothetical data for illustrative purposes.

Precision

Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. techbriefs.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. researchgate.net

Intermediate Precision: This evaluates the within-laboratory variations, such as on different days, with different analysts, or on different equipment. researchgate.net

For repeatability, a common procedure is to analyze six replicate samples at 100% of the test concentration. For intermediate precision, the study might be repeated by a different analyst on a different day.

Table 2: Example Precision Data

| Precision Type | Parameter | Acceptance Criteria | Result (%RSD) |

| Repeatability | 6 replicate injections of 10 µg/mL standard | %RSD ≤ 2.0% | 0.8% |

| Intermediate Precision | |||

| Analyst 1 / Day 1 | 6 replicate samples | 1.1% | |

| Analyst 2 / Day 2 | 6 replicate samples | %RSD ≤ 2.0% | 1.3% |

This table is interactive and presents hypothetical data for illustrative purposes.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. techbriefs.com It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis is typically performed on at least three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration), with three replicates at each level.

The percentage recovery is calculated for each sample. The acceptance criteria for accuracy are generally between 98.0% and 102.0% recovery for the drug substance. researchgate.net

Table 3: Example Accuracy (Recovery) Data

| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80% | 8.0 | 7.9 | 98.8% |

| 80% | 8.0 | 8.1 | 101.3% |

| 80% | 8.0 | 8.0 | 100.0% |

| Average | 100.0% | ||

| 100% | 10.0 | 9.9 | 99.0% |

| 100% | 10.0 | 10.1 | 101.0% |

| 100% | 10.0 | 10.2 | 102.0% |

| Average | 100.7% | ||

| 120% | 12.0 | 11.9 | 99.2% |

| 120% | 12.0 | 12.1 | 100.8% |

| 120% | 12.0 | 11.8 | 98.3% |

| Average | 99.4% |

This table is interactive and presents hypothetical data for illustrative purposes.

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scholarsresearchlibrary.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.com

These limits can be determined in several ways, including visual evaluation, the signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve. researchgate.net For the signal-to-noise ratio method, an LOD is typically established at a ratio of 3:1, while the LOQ is established at a ratio of 10:1. researchgate.net When using the calibration curve method, the following formulas are often used:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often of the y-intercepts of regression lines or the residual standard deviation of the regression line)

S = the slope of the calibration curve

Table 4: Example Detection and Quantitation Limits

| Parameter | Method | Typical Result (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 |

| Based on Calibration Curve | 0.06 | |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 |

| Based on Calibration Curve | 0.18 |

This table is interactive and presents hypothetical data for illustrative purposes.

Advanced Applications and Industrial Relevance of 1 2 Methylpropyl Hydrazinecarboxamide Non Clinical Focus

Role in Catalysis and Organocatalysis

While specific research on 1-(2-Methylpropyl)hydrazinecarboxamide in catalysis is not extensively documented, the broader class of hydrazinecarboxamide and related hydrazone derivatives has demonstrated significant potential in both metal-catalyzed and organocatalytic transformations. These compounds can serve as versatile ligands or catalysts, influencing the rate and selectivity of chemical reactions.

Ligand Design and Metal Complexation

Hydrazinecarboxamide derivatives are effective chelating agents for transition metal ions, bonding through nitrogen and oxygen or sulfur (in the case of thiosemicarbazones) atoms. acta.co.inxiahepublishing.comchemistryjournal.netjptcp.comekb.eg The formation of stable metal complexes is a critical aspect of ligand design, as the electronic and steric properties of the ligand profoundly influence the catalytic activity of the metal center. miami.eduuniurb.itnih.govresearchgate.net

The synthesis of metal complexes with hydrazine-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux conditions. acta.co.inxiahepublishing.comekb.eg The resulting complexes can be characterized using various spectroscopic and analytical techniques to determine their stoichiometry and geometry. chemistryjournal.netjptcp.com For this compound, the isobutyl group would be expected to enhance the solubility of both the free ligand and its metal complexes in organic solvents, a desirable property for homogeneous catalysis. Furthermore, the steric bulk of the isobutyl group could influence the coordination geometry around the metal center, potentially creating a specific chiral environment that could be exploited in asymmetric catalysis.

Table 1: Potential Coordination Modes of this compound with Metal Ions

| Coordination Atom 1 | Coordination Atom 2 | Potential Metal Ions | Resulting Complex Geometry |

| Carbonyl Oxygen | Hydrazinic Nitrogen | Cr(III), Fe(III), Mn(III) | Octahedral acta.co.in |

| Amide Nitrogen | Hydrazinic Nitrogen | Co(II), Cu(II), Ni(II) | Square Planar or Tetrahedral |

Asymmetric Induction in Organic Transformations

Asymmetric induction is a powerful strategy in organic synthesis for the preferential formation of one enantiomer or diastereomer of a chiral product. wikipedia.orgmsu.eduyoutube.comyoutube.com This is often achieved through the use of chiral catalysts or ligands. While there is no specific literature detailing the use of this compound for asymmetric induction, its structure contains elements that could be modified for such purposes.

For instance, the hydrazinecarboxamide backbone could be incorporated into a larger chiral scaffold. If such a chiral ligand were to coordinate with a metal center, it could create a chiral environment that directs an incoming substrate to react in a stereoselective manner. wikipedia.orgsigmaaldrich.com The principles of asymmetric induction rely on the transfer of chirality from a catalyst or auxiliary to the substrate during the transition state of a reaction. wikipedia.orgmsu.edu The effectiveness of this transfer is influenced by steric and electronic interactions. The isobutyl group of this compound could play a role in the steric interactions within a catalytic complex, thereby influencing the stereochemical outcome of a reaction.

Precursor in Polymer and Material Science

Hydrazine (B178648) derivatives can be used as building blocks or modifying agents in the synthesis of polymers and other materials. The presence of reactive functional groups, such as the amine and amide moieties in this compound, allows for its incorporation into polymer chains through various polymerization techniques. mdpi.comnih.govscripps.edu

For example, the amine groups could react with monomers containing carboxylic acid or acyl chloride functionalities to form polyamide structures. Alternatively, it could act as a crosslinking agent to modify the properties of existing polymers, enhancing their thermal stability or mechanical strength. nih.govgoogle.com The isobutyl group would likely increase the hydrophobicity and solubility of the resulting polymers in non-polar solvents.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer Functional Group | Resulting Polymer Type | Potential Property Modification |

| Polycondensation | Dicarboxylic acid, Diacyl chloride | Polyamide | Increased thermal stability |

| Addition Reaction | Isocyanate | Polyurea | Enhanced mechanical strength |

| Crosslinking | Epoxy, Acrylate | Thermoset resin | Improved chemical resistance nih.govnih.gov |

Applications in Agrochemical Research as Synthetic Intermediates (excluding end-product properties or toxicity)

Hydrazine and its derivatives are important intermediates in the synthesis of a wide range of agrochemicals, including herbicides and insecticides. nih.govnih.govmdpi.comweedcontroljournal.org The hydrazinecarboxamide moiety can be found in the core structure of several biologically active compounds.

In the context of agrochemical research, this compound could serve as a key building block in the synthesis of more complex molecules. The isobutyl group could be a desirable feature, as alkyl substituents are common in agrochemical compounds and can influence their uptake and transport in plants. The synthesis of novel agrochemicals is a multi-step process, and compounds like this compound can provide a versatile platform for the introduction of various functional groups.

For example, the hydrazine moiety can be reacted with aldehydes or ketones to form hydrazones, which can then undergo further chemical transformations to build up the final molecular structure of a potential herbicide or insecticide. mdpi.com The development of new synthetic routes to agrochemicals is an ongoing area of research aimed at improving efficiency and reducing environmental impact.

Development of Chemical Sensors and Probes Based on this compound

Chemical sensors are devices that can detect and quantify the presence of specific chemical species. alliedacademies.orgmdpi.comresearchgate.netnih.govnih.govmdpi.comresearchgate.netmdpi.commdpi.com The development of new sensor materials is a critical area of research with applications in environmental monitoring, industrial process control, and medical diagnostics. Hydrazine derivatives have been explored for their potential use in chemical sensors due to their ability to interact with various analytes. researchgate.net

The this compound molecule possesses functional groups that could be exploited for sensor development. The lone pair of electrons on the nitrogen atoms could coordinate with metal ions, leading to a change in the electronic properties of the molecule that could be detected electrochemically or optically. Furthermore, the hydrazinecarboxamide moiety could be incorporated into a larger organic framework or polymer that is then used as the sensing material. The selectivity and sensitivity of a chemical sensor are highly dependent on the chemical structure of the sensing material. alliedacademies.org The specific structure of this compound, including the isobutyl group, could impart specific recognition properties for certain analytes.

Industrial Synthesis and Process Optimization for Large-Scale Production

The industrial-scale production of any chemical compound requires the development of a robust, efficient, and cost-effective synthetic process. nih.govyoutube.com While specific details on the industrial synthesis of this compound are not publicly available, general principles of process chemistry can be applied.

A likely synthetic route would involve the reaction of isobutylhydrazine (B3052577) with a source of the carboxamide group, such as an isocyanate or a chloroformate followed by amination. google.com The optimization of such a process would involve a systematic study of various reaction parameters to maximize the yield and purity of the product while minimizing waste and energy consumption. nih.govnih.gov

Table 3: Key Parameters for Process Optimization of this compound Synthesis

| Parameter | Objective | Potential Methods for Optimization |

| Reaction Temperature | Maximize reaction rate, minimize side reactions | Design of Experiments (DoE) |

| Solvent | Ensure solubility of reactants, facilitate product isolation | Screening of different solvent systems |

| Catalyst | Increase reaction rate and selectivity | Evaluation of various acid or base catalysts |

| Reactant Stoichiometry | Maximize conversion of limiting reagent | Titration studies and kinetic modeling |

| Purification Method | Achieve high product purity | Crystallization, distillation, chromatography |

The scale-up of a chemical process from the laboratory to an industrial plant presents numerous challenges, including heat and mass transfer limitations. youtube.com Careful engineering and process design are crucial for a successful and safe large-scale production.

Future Perspectives and Emerging Research Avenues for 1 2 Methylpropyl Hydrazinecarboxamide Research

Challenges in Synthesis and Scale-Up

The development of robust and scalable synthetic routes is a primary challenge for any novel compound. For 1-(2-Methylpropyl)hydrazinecarboxamide, several hurdles, common to the synthesis of substituted hydrazine (B178648) derivatives, can be anticipated.

Handling of Hazardous Reagents: The synthesis likely involves hydrazine or its derivatives, which are known for their toxicity and potential for energetic decomposition. acs.orgnih.gov Industrial-scale processes must incorporate stringent safety protocols to manage these risks. The use of hydrazine hydrate (B1144303), a common reagent, requires careful handling due to its hazardous nature. reddit.com